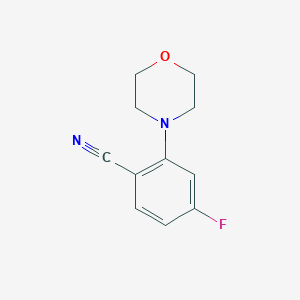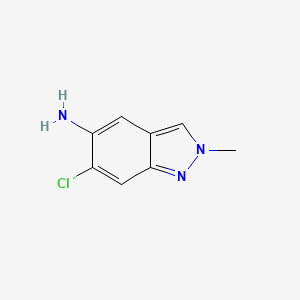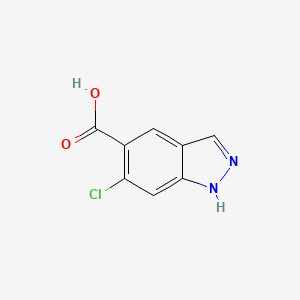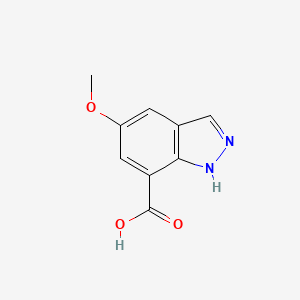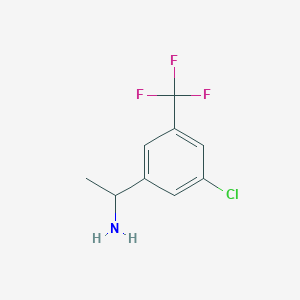
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with ethanamine under controlled conditions. One common method includes the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at low temperatures (0-5°C) for several hours, followed by neutralization with sodium hydroxide and subsequent distillation to obtain the desired product .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and safety. The use of toluene as a solvent and aluminum trichloride as a catalyst is preferred due to their effectiveness and relatively low environmental impact. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Trifluoromethylation: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted phenyl ethanamines, trifluoromethylated derivatives, and oxidized or reduced forms of the original compound .
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form hydrogen bonds or participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXPJHJRFCAJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-2-[3-(4-ethylphenoxy)propanoylamino]-5-oxopentanoic acid](/img/structure/B8010701.png)
![3-[[4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzoyl]amino]propanoic acid](/img/structure/B8010710.png)
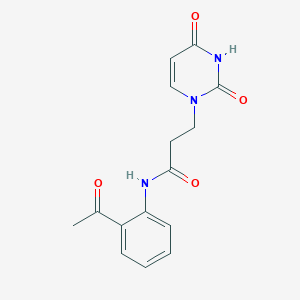
![2-Hydroxy-4-[3-(4-methylphenoxy)propanoylamino]benzoic acid](/img/structure/B8010719.png)
![3-[(4-Aminophenyl)carbamoylamino]propanoic acid](/img/structure/B8010742.png)
![N-[3-[(2-cyanoacetyl)amino]propyl]-2-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B8010746.png)
![N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8010760.png)
![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)
![1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B8010787.png)
![Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8010794.png)
